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Compound of Interest

Compound Name: Ru-(R,R)-Ms-DENEB

Cat. No.: B6591323 Get Quote

Application Notes and Protocols for Ru-(R,R)-
Ms-DENEB™
For Researchers, Scientists, and Drug Development Professionals

Introduction
Ru-(R,R)-Ms-DENEB™ is a highly efficient, oxo-tethered ruthenium(II) complex developed by

Takasago International Corporation for asymmetric transfer hydrogenation (ATH) and

hydrogenation reactions.[1] The "(R,R)" designation refers to the stereochemistry of the chiral

diamine backbone, while "Ms" indicates the methanesulfonamidato ligand. This catalyst is

renowned for its high activity at remarkably low catalyst loadings, broad substrate scope, and

excellent enantioselectivity, making it a valuable tool in the synthesis of chiral alcohols, which

are key intermediates in pharmaceutical and fine chemical production.[1]

Compared to conventional RuCl(arene)(N-sulfonylated diamine) catalysts, Ru-(R,R)-Ms-
DENEB™ offers significant advantages, including a substantial reduction in catalyst loading (up

to 1/60th), which lowers costs and minimizes ruthenium residues in the final product. It

operates under mild conditions, typically using a formic acid/triethylamine mixture as a

hydrogen source, thus avoiding the need for high-pressure hydrogenation equipment.
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The following tables summarize the performance of Ru-(R,R)-Ms-DENEB™ and its analogues

in the asymmetric transfer hydrogenation of various ketones.

Asymmetric Transfer Hydrogenation of Acetophenone
Derivatives

Substrate S/C Ratio Time (h)
Conversion
(%)

ee (%)

Acetophenone 30,000 15 95 97

4'-

Methoxyacetoph

enone

1,000 3 >99 99.1

4'-

Chloroacetophen

one

1,000 1 >99 98.5

4'-

Bromoacetophen

one

1,000 1 >99 98.2

2'-

Methoxyacetoph

enone

1,000 20 >99 99.5

Reaction Conditions: Substrate (1 mmol), Ru-(R,R)-Ms-DENEB™, HCOOH/NEt₃ (5:2), 28 °C.
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Substrate S/C Ratio Time (h)
Conversion
(%)

ee (%)

1-Indanone 1,000 3 >99 98.4

1-Tetralone 1,000 3 >99 99.3

Propiophenone 1,000 3 >99 98.8

Benzylacetone 1,000 15 >99 98.2

Cyclohexyl

methyl ketone
1,000 15 98 95.3

Reaction Conditions: Substrate (1 mmol), Ru-(R,R)-Ms-DENEB™, HCOOH/NEt₃ (5:2), 28 °C.

Experimental Protocols
General Protocol for Asymmetric Transfer
Hydrogenation of Ketones
This protocol provides a general procedure for the asymmetric transfer hydrogenation of a

ketone using Ru-(R,R)-Ms-DENEB™ as the catalyst and a formic acid/triethylamine mixture as

the hydrogen source.

Materials:

Ru-(R,R)-Ms-DENEB™ catalyst

Substrate (ketone)

Formic acid (HCOOH)

Triethylamine (NEt₃)

Anhydrous solvent (e.g., isopropanol, acetonitrile, or toluene)

Inert gas (e.g., nitrogen or argon)

Standard laboratory glassware (Schlenk flask, syringes, etc.)
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Procedure:

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the required

amount of Ru-(R,R)-Ms-DENEB™ in the chosen anhydrous solvent to achieve the desired

substrate-to-catalyst (S/C) ratio.

Reaction Mixture Preparation: In a separate flask, prepare the hydrogen source by mixing

formic acid and triethylamine in a 5:2 molar ratio.

Reaction Setup: To the catalyst solution, add the ketone substrate.

Initiation of Reaction: Add the freshly prepared formic acid/triethylamine mixture to the

reaction flask containing the catalyst and substrate.

Reaction Monitoring: Stir the reaction mixture at the specified temperature (typically 28-40

°C). Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, or

HPLC).

Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the

product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification and Analysis: Purify the crude product by column chromatography on silica gel.

Determine the enantiomeric excess (ee) of the purified alcohol by chiral HPLC or GC

analysis.

Diagrams
Caption: Experimental workflow for asymmetric transfer hydrogenation.

Caption: Proposed catalytic cycle for ATH with Ru-(R,R)-Ms-DENEB™.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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